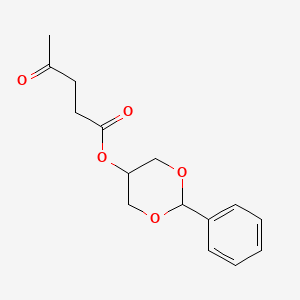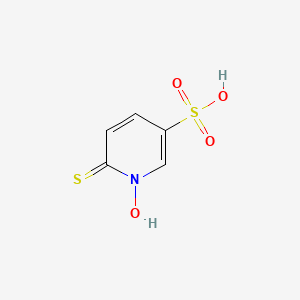phosphane} CAS No. 922551-55-1](/img/structure/B14188825.png)
(Propane-1,3-diyl)bis{[(2-nitrophenyl)methyl](phenyl)phosphane}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} is a complex organophosphorus compound It is characterized by the presence of two phosphane groups attached to a propane-1,3-diyl backbone, with each phosphane group further bonded to a 2-nitrophenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} typically involves a multi-step process. One common method includes the reaction of propane-1,3-diyl bisphosphine with 2-nitrobenzyl chloride and phenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenyl and nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
(Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} involves its interaction with molecular targets such as metal ions and enzymes. The phosphane groups can coordinate with metal centers, influencing catalytic activity and reaction pathways. Additionally, the nitrophenyl groups may participate in redox reactions, affecting the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane}: Unique due to the presence of both nitrophenyl and phenyl groups.
(Propane-1,3-diyl)bis{(2-methylphenyl)methylphosphane}: Similar structure but with methyl groups instead of nitro groups.
(Propane-1,3-diyl)bis{(2-chlorophenyl)methylphosphane}: Contains chlorophenyl groups instead of nitrophenyl groups.
Uniqueness
The presence of nitrophenyl groups in (Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} imparts unique redox properties and potential for diverse chemical reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
922551-55-1 |
|---|---|
Molekularformel |
C29H28N2O4P2 |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
(2-nitrophenyl)methyl-[3-[(2-nitrophenyl)methyl-phenylphosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C29H28N2O4P2/c32-30(33)28-18-9-7-12-24(28)22-36(26-14-3-1-4-15-26)20-11-21-37(27-16-5-2-6-17-27)23-25-13-8-10-19-29(25)31(34)35/h1-10,12-19H,11,20-23H2 |
InChI-Schlüssel |
KOLHOSHHHQBXER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCP(CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)CC4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)


![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)

